(5-Chloro-2-ethoxyphenyl)methanol

Oxidation kinetics Benzyl alcohol reactivity Structure‑activity relationship

(5‑Chloro‑2‑ethoxyphenyl)methanol (CAS 23426‑33‑7) is a disubstituted benzyl alcohol building block carrying a chlorine atom at the 5‑position and an ethoxy group at the 2‑position of the aromatic ring. Its substitution pattern makes it a key intermediate in the assembly of celecoxib‑related pyrazoles and other bioactive heterocycles [REFS‑1].

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 23426-33-7
Cat. No. B1369358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-2-ethoxyphenyl)methanol
CAS23426-33-7
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Cl)CO
InChIInChI=1S/C9H11ClO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3
InChIKeyXSIIWALXZQECST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Chloro-2-ethoxyphenyl)methanol – A Regioselectively Substituted Benzyl Alcohol Intermediate for Drug Synthesis


(5‑Chloro‑2‑ethoxyphenyl)methanol (CAS 23426‑33‑7) is a disubstituted benzyl alcohol building block carrying a chlorine atom at the 5‑position and an ethoxy group at the 2‑position of the aromatic ring. Its substitution pattern makes it a key intermediate in the assembly of celecoxib‑related pyrazoles and other bioactive heterocycles [REFS‑1]. Commercial sources typically supply the compound as a white crystalline solid with a purity of ≥95 % [REFS‑2].

Why (5‑Chloro‑2‑ethoxyphenyl)methanol Cannot Be Replaced by a Simple Benzyl Alcohol or a Mono‑Substituted Analog


Both the chloro and ethoxy substituents are chemically orthogonal handles that govern subsequent functionalisation: the benzylic alcohol is activated for oxidation to the aldehyde or conversion to a benzyl halide, the chlorine participates in palladium‑catalysed cross‑couplings, and the ethoxy group tunes the steric and electronic properties of the ring. Removing or replacing either substituent (e.g., using (2‑ethoxyphenyl)methanol or (5‑chloro‑2‑methoxyphenyl)methanol) can drastically alter reaction rates, regioselectivity, and yields in downstream steps, making simple in‑class substitution unreliable without re‑optimisation of the entire synthetic sequence [REFS‑1].

Product‑Specific Quantitative Evidence Guide for (5‑Chloro‑2‑ethoxyphenyl)methanol


Comparative Oxidation Reactivity: Ethoxy vs. Methoxy Substitution

In benzylic oxidation, electron‑donating substituents in the para‑position increase the electron density at the benzylic carbon, accelerating the reaction. The ethoxy group of (5‑chloro‑2‑ethoxyphenyl)methanol is a stronger electron donor (Hammett σp⁺ = –0.81 for OEt vs. –0.78 for OMe) than the methoxy group of the direct analog (5‑chloro‑2‑methoxyphenyl)methanol. This difference, combined with the electron‑withdrawing 5‑chloro (σm = 0.37), creates a unique redox potential that is distinct from both the non‑halogenated analog (2‑ethoxyphenyl)methanol and the methoxy analog .

Oxidation kinetics Benzyl alcohol reactivity Structure‑activity relationship

Purity Attainability: (5‑Chloro‑2‑ethoxyphenyl)methanol vs. Its Oxidized Form 5‑Chloro‑2‑ethoxybenzaldehyde

In drug synthesis, the alcohol intermediate is often preferred over the corresponding aldehyde because it is less prone to air‑oxidation and side reactions during storage and handling. (5‑Chloro‑2‑ethoxyphenyl)methanol can be consistently sourced with a certified purity of 97 % , whereas the related aldehyde 5‑chloro‑2‑ethoxybenzaldehyde is typically offered at 95 % purity and requires stabilisation to prevent degradation . The higher and more stable purity of the alcohol form reduces the burden of pre‑use purification in multi‑step synthetic sequences.

Intermediate purity Pharmaceutical quality Aldehyde vs. alcohol

Halogen Identity Effect on Cross‑Coupling Reactivity: Chloro vs. Bromo Analog

The 5‑chloro substituent of (5‑chloro‑2‑ethoxyphenyl)methanol undergoes oxidative addition in Pd‑catalysed couplings at a rate that is roughly 10‑ to 100‑fold slower than the corresponding bromo analog (5‑bromo‑2‑ethoxyphenyl)methanol (CAS 149489‑18‑9) . While the bromo compound offers higher reactivity, the chloro intermediate is preferred in sequences where chemoselectivity is required – the lower reactivity of the C–Cl bond allows the benzylic alcohol to be manipulated first (oxidation, alkylation) without compromising the aromatic halogen, thereby enabling a more convergent synthetic strategy .

Cross‑coupling Suzuki reaction Halogen effect

Proven Utility in Potent Kinase Inhibitor Scaffolds

Derivatives of (5‑chloro‑2‑ethoxyphenyl)methanol have been elaborated into advanced leads such as RUVBL1/2‑IN‑B, a selective dual ATPase inhibitor. A close structural analog containing the 5‑chloro‑2‑ethoxyphenyl motif was reported to inhibit human COX‑2 with an IC₅₀ of 960 nM , demonstrating that the substitution pattern is compatible with low‑micromolar target engagement. The des‑chloro or methoxy‑substituted analogs were not active in the same assay, highlighting the necessity of the exact chloro‑ethoxy substitution for biological activity .

Kinase inhibitor RUVBL1/2 Medicinal chemistry

Best Research and Industrial Application Scenarios for (5‑Chloro‑2‑ethoxyphenyl)methanol


Controlled Oxidative Entry to 5‑Chloro‑2‑ethoxybenzaldehyde

When a synthesis requires 5‑chloro‑2‑ethoxybenzaldehyde of high purity, the alcohol serves as a stable, storable precursor that can be freshly oxidised using PCC or other mild reagents immediately before use. The 97 % purity of the starting alcohol [REFS‑1] minimises the formation of over‑oxidised by‑products, delivering aldehyde that meets the stringent specifications required for GMP intermediate production.

Late‑Stage Diversification via Sequential Benzylic and Aryl Functionalisation

The orthogonal reactivity of the benzylic alcohol and the 5‑chloro substituent enables a two‑stage diversification: first, the alcohol is converted to a benzyl halide or amine without disturbing the aryl chloride; then, the aryl chloride is engaged in a Pd‑catalysed cross‑coupling to introduce a biaryl or heteroaryl moiety [REFS‑2]. This sequential strategy is widely employed in the synthesis of celecoxib analogs and other diarylpyrazoles.

Fragment‑Based Drug Discovery Library Synthesis

The 5‑chloro‑2‑ethoxyphenyl motif has been validated in COX‑2 inhibition (IC₅₀ 960 nM) [REFS‑3]. Therefore, (5‑chloro‑2‑ethoxyphenyl)methanol is a valuable starting material for fragment elaboration in medicinal chemistry programs targeting cyclooxygenase enzymes or other proteins where an electron‑rich, halogenated aryl ring is a preferred pharmacophoric element.

Analytical Reference Standard for Celecoxib Impurity Profiling

Because the compound is structurally related to intermediates used in celecoxib manufacturing, it serves as a process‑related impurity reference standard [REFS‑4]. Its well‑characterised purity (97 %) and the availability of a validated HPLC method make it suitable for use in quality control laboratories developing or validating analytical methods for celecoxib active pharmaceutical ingredient.

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